molecular formula C14H19N3O3 B5373921 N-cyclopropyl-1-(3-methyl-2-furoyl)-2-piperazinecarboxamide

N-cyclopropyl-1-(3-methyl-2-furoyl)-2-piperazinecarboxamide

Cat. No. B5373921
M. Wt: 277.32 g/mol
InChI Key: NJNVKZBTQKROJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-1-(3-methyl-2-furoyl)-2-piperazinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme plays a crucial role in the regulation of GABA levels in the brain, and its inhibition by CPP-115 leads to increased GABA levels, which has potential therapeutic applications in a range of neurological disorders.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(3-methyl-2-furoyl)-2-piperazinecarboxamide is based on its ability to inhibit the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound leads to increased levels of GABA in the brain, which has a range of effects on neuronal activity and neurotransmission.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from this compound inhibition of GABA aminotransferase have a range of biochemical and physiological effects on neuronal activity and neurotransmission. These include increased inhibition of neuronal activity, decreased excitatory neurotransmission, and increased synaptic plasticity.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-1-(3-methyl-2-furoyl)-2-piperazinecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for GABA aminotransferase, its ability to increase GABA levels in the brain, and its demonstrated efficacy in animal models of neurological disorders. However, there are also limitations to its use, including potential off-target effects and the need for careful dosing and administration to avoid toxicity.

Future Directions

There are several potential future directions for research on N-cyclopropyl-1-(3-methyl-2-furoyl)-2-piperazinecarboxamide and its therapeutic applications. These include further studies of its efficacy and safety in animal models of neurological disorders, as well as clinical trials in humans. Other potential future directions include studies of the effects of this compound on other neurotransmitter systems and the development of new compounds based on its structure and mechanism of action.

Synthesis Methods

N-cyclopropyl-1-(3-methyl-2-furoyl)-2-piperazinecarboxamide can be synthesized using a multi-step process involving the reaction of furoic acid with piperazine, followed by cyclization and subsequent reaction with cyclopropyl isocyanate. This yields this compound in high purity and yield.

Scientific Research Applications

N-cyclopropyl-1-(3-methyl-2-furoyl)-2-piperazinecarboxamide has been widely studied for its potential therapeutic applications in a range of neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, this compound has been shown to be highly effective in reducing seizures and increasing seizure threshold in animal models of epilepsy. It has also been shown to reduce anxiety-like behavior in animal models of anxiety, and to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

N-cyclopropyl-1-(3-methylfuran-2-carbonyl)piperazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-9-4-7-20-12(9)14(19)17-6-5-15-8-11(17)13(18)16-10-2-3-10/h4,7,10-11,15H,2-3,5-6,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNVKZBTQKROJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)N2CCNCC2C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.